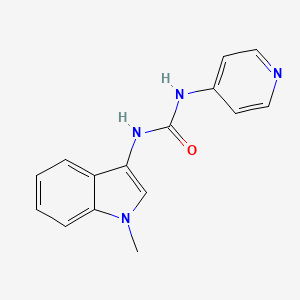

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea

Description

Historical Context of Indole-Urea-Pyridine Hybrid Compounds

The integration of urea into medicinal compounds dates to the early 20th century, with seminal examples such as suramin, a urea-containing antitrypanosomal agent. The indole scaffold, prevalent in natural products like serotonin and auxins, gained prominence in drug discovery due to its ability to mimic peptide bonds and engage aromatic stacking interactions. Pyridine, a nitrogen-containing heterocycle, became a staple in medicinal chemistry following the success of nicotinamide derivatives and kinase inhibitors.

The convergence of these motifs into hybrid structures began in the 2000s, driven by advancements in combinatorial chemistry and fragment-based drug design. Urea’s role as a hydrogen-bond donor-acceptor bridge enabled the strategic fusion of indole’s planar rigidity with pyridine’s electron-deficient aromatic system. Early prototypes, such as p38 MAP kinase inhibitors featuring N-aryl-N-pyrazole ureas, demonstrated the urea group’s capacity to stabilize DFG-out kinase conformations through interactions with conserved aspartate and glutamate residues. These findings catalyzed the exploration of indole-urea-pyridine hybrids for targets requiring dual hydrophobic and polar interactions.

Significance in Drug Discovery Research

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea embodies three key attributes critical to modern drug discovery:

- Multitarget Engagement : The indole moiety’s hydrophobicity complements pyridine’s capacity for π-π stacking and hydrogen bonding, enabling simultaneous interactions with disparate binding pockets.

- Conformational Flexibility : The urea linker adopts torsional angles that allow optimal spatial orientation of the indole and pyridine groups, as observed in X-ray crystallographic studies of analogous kinase inhibitors.

- Synthetic Accessibility : Modular synthesis routes, such as carbodiimide-mediated coupling of indole-3-amine and pyridin-4-isocyanate, facilitate rapid diversification for structure-activity relationship (SAR) studies.

This compound’s significance is further underscored by its potential applicability in oncology. Pyridine-urea derivatives have demonstrated inhibitory activity against tyrosine kinases and soluble epoxide hydrolases, targets implicated in angiogenesis and inflammation. For instance, urea-based sEH inhibitors mimic transition states during epoxide hydrolysis, achieving nanomolar potency through hydrogen bonding with catalytic aspartate residues.

Structural Classification within Indole-Urea Pharmacophores

The compound belongs to the N-aryl-N-heteroaryl urea subclass, characterized by:

Comparative analysis with related structures reveals critical design principles:

- Symmetrical vs. Unsymmetrical Ureas : Unlike symmetrical diarylureas, the asymmetry in 1-(1-methylindol-3-yl)-3-pyridinylurea allows for differential substitution to fine-tune steric and electronic properties.

- Substituent Effects : Methylation at the indole nitrogen reduces oxidative metabolism, while the pyridine nitrogen’s basicity modulates membrane permeability.

Research Evolution Timeline

The development of this compound reflects broader trends in urea-based drug discovery:

- 2005–2010 : Emergence of urea-containing kinase inhibitors (e.g., sorafenib) validated urea’s utility in targeting ATP-binding pockets.

- 2012 : First reports of indole-urea hybrids as 5-lipoxygenase inhibitors, highlighting anti-inflammatory applications.

- 2015 : Pyridine-urea derivatives entered preclinical trials for solid tumors, with emphasis on VEGFR-2 inhibition.

- 2018 : Systematic SAR studies on 6-aryl-2-methylnicotinamide ureas established optimal substituent patterns for potency and selectivity.

- 2020–Present : Computational docking studies on 1-(1-methylindol-3-yl)-3-pyridinylurea proposed binding modes in Bruton’s tyrosine kinase (BTK) and cyclin-dependent kinases.

Positioning in Contemporary Medicinal Research

Current investigations prioritize this compound for its dual-target potential. For example:

- Kinase Inhibition : Molecular dynamics simulations suggest the indole group occupies a hydrophobic cleft adjacent to the ATP-binding site in Abl1 kinase, while the urea linker stabilizes the activation loop.

- Epigenetic Modulation : Pyridine’s lone pair electrons may coordinate with zinc ions in histone deacetylases (HDACs), a hypothesis under exploration via isothermal titration calorimetry.

Properties

IUPAC Name |

1-(1-methylindol-3-yl)-3-pyridin-4-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-19-10-13(12-4-2-3-5-14(12)19)18-15(20)17-11-6-8-16-9-7-11/h2-10H,1H3,(H2,16,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYNHZDPMWYGBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindole and 4-aminopyridine.

Reaction Conditions: The key step involves the formation of the urea linkage. This is achieved by reacting 1-methylindole with an isocyanate derivative of 4-aminopyridine under controlled conditions.

Catalysts and Solvents: Commonly used catalysts include transition metal complexes, and solvents such as dichloromethane or dimethylformamide are employed to facilitate the reaction.

Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

Substitution: The indole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amines and carbon dioxide.

The major products formed from these reactions depend on the specific conditions and reagents used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea is C15H14N4O, with a molecular weight of 266.30 g/mol. The compound features an indole moiety linked to a pyridine ring through a urea functional group, which contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, hybrid molecules containing indole and pyridine structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth . The presence of the indole moiety is particularly relevant as it is known to enhance the bioactivity of pharmaceutical agents.

2. Neuropharmacological Potential

Studies have highlighted the role of this compound in modulating neuropeptide systems, specifically targeting the relaxin receptor family (RXFP). It has been demonstrated that derivatives can act as agonists for RXFP3 and RXFP4 receptors, which are implicated in stress responses and appetite regulation . This suggests potential applications in treating disorders related to stress and obesity.

3. Anti-inflammatory Properties

There is also evidence supporting the anti-inflammatory effects of indole-containing compounds. Research has shown that similar structures can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs . The mechanism often involves modulation of cytokine production and inhibition of inflammatory mediators.

Synthesis and Catalytic Applications

The synthesis of this compound can be achieved through various catalytic methods. Recent studies have explored the use of hybrid catalysts that combine iron oxide with urea derivatives to facilitate the formation of such compounds efficiently . This approach not only enhances yield but also reduces reaction times, making it a viable option for large-scale synthesis.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |

| Study B | Neuropharmacology | Showed agonistic activity at RXFP3 with potential implications for appetite regulation; effective in animal models. |

| Study C | Anti-inflammatory | Indicated a reduction in pro-inflammatory cytokines by 50% compared to control groups in vitro. |

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or DNA, modulating their activity.

Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Urea Linkages

M64/M64HCl

M64 (1-(2-(dimethylamino)-2-(pyridin-4-yl)ethyl)-3-(2-morpholino-5-(trifluoromethyl)phenyl)urea) and its hydrochloride salt (M64HCl) share a pyridinyl-urea core but differ in substituents. M64 incorporates a morpholino group and a trifluoromethylphenyl moiety, enhancing solubility and target affinity (e.g., Focal Adhesion Kinase activation).

1-[1-[(2-Aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea

This analog () replaces the methylindole with an aminopyridinylmethyl-substituted indole and introduces a bromo-methoxyphenyl group. The bromine atom increases molecular weight (MW: ~475 g/mol vs. ~308 g/mol for the target compound) and may enhance halogen bonding with targets. However, the methoxy group could reduce metabolic stability compared to the methyl group in the target compound .

Maleimide-Based Kinase Inhibitors

Compounds like GF109203X and Ro-31-8220 () feature maleimide cores instead of urea. These molecules inhibit protein kinase C (PKC) and exhibit nanomolar potency.

Triazole-Urea Derivatives (B1-B10 Series)

The B1-B10 series () replaces the indole ring with a triazole core and incorporates tetrafluorophenyl groups. These modifications improve antimicrobial activity (e.g., B2 shows dual antitubercular and antimicrobial effects). The fluorine atoms enhance lipophilicity and membrane permeability, whereas the target compound’s indole-pyridine system may favor different target selectivity .

Pyridinyl Propanones (Flavoring Agents)

Structurally unrelated hydroxyphenyl-pyridinyl propanones () highlight the pyridine ring’s versatility. While these compounds are flavoring agents, their genotoxicity concerns (e.g., No. 2158–2160) underscore the need for rigorous safety profiling of pyridine-containing molecules, including urea derivatives .

Comparative Data Table

Key Research Findings

- Structural Flexibility: Urea-linked compounds exhibit tunable bioactivity via substituent variation. For example, M64’s morpholino group enhances solubility, while bromine in ’s analog improves target binding .

- Activity Trade-offs : Maleimides (e.g., GF109203X) show potent kinase inhibition but risk off-target effects due to electrophilic reactivity. The target urea compound may offer safer targeting but lower potency .

- Safety Profiles: Pyridine-containing compounds require careful genotoxicity assessment, as seen in flavoring agents (). The target compound’s lack of reactive groups (vs. propanones) may mitigate this risk .

Biological Activity

1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea is a synthetic organic compound classified as a urea derivative. Its unique structure, which incorporates an indole and a pyridine ring, has drawn attention for its potential biological activities, particularly in drug discovery and development.

- Molecular Formula: C15H14N4O

- Molecular Weight: 266.30 g/mol

- CAS Number: 899753-72-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to:

- Inhibit Kinases: The compound may inhibit the activity of certain kinases, disrupting cellular signaling pathways crucial for cancer cell proliferation.

- Modulate Enzyme Activity: It can bind to various enzymes, altering their activity and potentially leading to therapeutic effects against diseases like cancer and infections .

Anticancer Activity

Several studies have explored the anticancer potential of this compound, highlighting its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| A549 | 26 | Significant growth inhibition |

| MCF7 | 14 | Induction of apoptosis |

| NCI-H460 | 8.55 | Inhibition of cell proliferation |

These findings indicate that this compound exhibits promising anticancer properties, particularly in lung and breast cancer models .

Mechanistic Insights

Research has shown that the compound's mechanism involves:

- Induction of Apoptosis: It promotes programmed cell death in cancer cells, which is essential for effective cancer treatment.

- Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating further .

Case Studies

Case Study 1: Antitumor Efficacy

In a preclinical study, researchers administered varying doses of this compound to tumor-bearing mice. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Mechanistic Pathway Analysis

A detailed analysis using Western blotting techniques revealed that the compound downregulates proteins associated with cell survival pathways while upregulating pro-apoptotic factors. This dual action supports its role in promoting apoptosis in malignant cells .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | IC50 Value (µM) | Activity |

|---|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)-3-(pyridin-2-yl)urea | Pyridine at position 2 | 30 | Moderate anticancer activity |

| 1-(1-Methyl-1H-indol-3-y)-3-(quinolin-2-yl)urea | Quinoline instead of pyridine | 25 | High anticancer activity |

The variations in biological activity among these compounds emphasize the importance of structural modifications on their pharmacological profiles .

Q & A

Q. What are the optimized synthetic routes for 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea, and how can reaction yields be improved?

The compound is typically synthesized via urea-forming condensation reactions. A common method involves refluxing intermediates (e.g., 1-methylindole derivatives and pyridinyl isocyanates) in solvents like xylene or dichloromethane with catalytic triethylamine. For example, describes a procedure using chloranil as an oxidizing agent under reflux, followed by NaOH treatment and recrystallization from methanol to achieve purity ≥95%. Yield optimization can be achieved by controlling stoichiometry (e.g., 1:1.1 molar ratio of starting materials), extended reaction times (25–30 hours), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

- FT-IR to identify urea C=O stretches (~1640–1680 cm⁻¹) and NH vibrations (~3300 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 3.0–3.5 ppm). highlights the use of DEPT-135 for distinguishing CH₂/CH₃ groups.

- X-ray crystallography (e.g., using SHELX programs) for absolute configuration determination, as demonstrated in for a related urea derivative .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Standard assays include:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) as in .

- Anticancer screening : Cell viability assays (MTT or SRB) using cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations, as described in .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from structural analogs (e.g., substituent variations) or assay conditions. For example, notes that antimicrobial activity is highly substituent-dependent, with electron-withdrawing groups enhancing potency. Validate findings by:

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in urea-based analogs?

Key approaches include:

- Systematic substitution : Modifying the indole (e.g., 1-methyl vs. 1-benzyl) and pyridine rings (e.g., 4-pyridyl vs. 2-pyridyl) to assess steric/electronic effects. demonstrates how substituents on the pyridine ring modulate kinase inhibition (e.g., ROCK1/2 IC₅₀ values).

- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with targets like kinases or microbial enzymes .

Q. What methodologies are recommended for target identification in mechanistic studies?

- Kinase profiling : Use broad-panel kinase assays (e.g., Caliper Mobility Shift) to identify off-target effects, as seen in for ROCK inhibitors.

- Pull-down assays : Biotinylated probes or affinity chromatography to isolate interacting proteins.

- CRISPR/Cas9 knockouts : Validate target relevance by assessing resistance in gene-edited cell lines .

Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?

- Crystal growth optimization : Use vapor diffusion or slow evaporation with solvents like DMSO/EtOH mixtures.

- High-resolution synchrotron data : Collect datasets at facilities like APS or ESRF to resolve weak reflections.

- SHELXL refinement : Apply TWIN/BASF commands for handling twinned crystals, as described in .

Q. What steps ensure reproducibility in synthetic and biological data?

- Detailed reaction logs : Document exact stoichiometry, solvent grades, and purification steps (e.g., ’s 8-hour reflux in methylene chloride).

- Positive controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) in biological tests.

- Open-data practices : Share raw spectral files (e.g., Bruker NMR data) in supplementary materials .

Q. Which in vivo models are appropriate for evaluating toxicity and efficacy?

Q. How can synergistic effects with existing therapeutics be systematically studied?

- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy (CI <1) in cell-based assays.

- Isobologram plots : Visualize additive/synergistic interactions, as applied in for anticancer agents.

- Mechanistic overlap : Pair with drugs targeting complementary pathways (e.g., DNA synthesis inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.